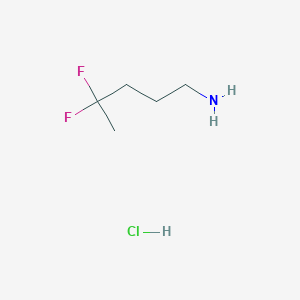

4,4-Difluoropentan-1-amine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation in Antineoplastic Agents

A study by Pettit et al. (2003) in the Journal of Medicinal Chemistry discusses the synthesis of a compound similar to 4,4-Difluoropentan-1-amine hydrochloride, which showed significant activity against various cancer cell lines. This compound was found to inhibit tubulin polymerization by binding at the colchicine site, indicating potential applications in cancer therapy Pettit et al., 2003.

Applications in Functionalized Silica Synthesis

Soto-Cantu et al. (2012) reported in Langmuir on the use of amine-functionalized colloidal silica in various applications and fundamental investigations. They explored methods for the synthesis and characterization of these materials, highlighting their uniformity and potential uses in research-grade materials Soto-Cantu et al., 2012.

Study of Serotonin Analogs as Transport Substrates

Rudnick et al. (1989) investigated 4,6-Difluoroserotonin, an analog of serotonin, for its substrate properties in various transporters. Their work, published in The Journal of Biological Chemistry, provides insights into the role of the difluorinated compound in biological transport mechanisms Rudnick et al., 1989.

Development of Novel Detection Methods in Chromatography

Lizier and Zanoni (2012) utilized an ionic liquid medium to improve the separation and quantization of aromatic amines, including compounds similar to 4,4-Difluoropentan-1-amine hydrochloride, in consumer products. This study in Molecules demonstrates the potential of such compounds in developing advanced detection methods in liquid chromatography Lizier & Zanoni, 2012.

Water-soluble BODIPY Derivatives Synthesis

Li et al. (2008) in The Journal of Organic Chemistry focused on creating water-soluble derivatives of BODIPY, a dye, by functionalizing with amine groups. This research highlights the versatility of amine-functionalized compounds in developing fluorescent probes for aqueous environments Li et al., 2008.

Study of Oxidized Cellulose as a Macromolecular Prodrug Carrier

Zhu, Kumar, and Banker (2001) investigated the use of oxidized cellulose as a carrier for amine drugs, providing insights into the potential of amine hydrochlorides in drug delivery systems. This study was published in the International Journal of Pharmaceutics Zhu, Kumar, & Banker, 2001.

Investigation of Amine Hydrofluorides in Human Polymorphonuclear Leukocytes

Knoll-Köhler and Stiebel (2002) assessed the toxicity of amine hydrofluorides on human cells in vitro, as reported in the European Journal of Oral Sciences. Their findings contribute to understanding the impact of amine hydrochlorides on human cell viability Knoll-Köhler & Stiebel, 2002.

Synthesis of Amine-Functionalized Sorbents for PFAS Removal

Ateia et al. (2019) in Environmental Science and Technology Letters reviewed the development of amine-containing sorbents for the removal of PFAS, demonstrating the utility of such compounds in environmental applications Ateia et al., 2019.

Propriétés

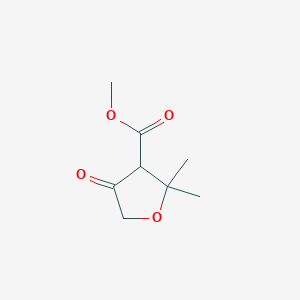

IUPAC Name |

4,4-difluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUYYDQUTUUIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)